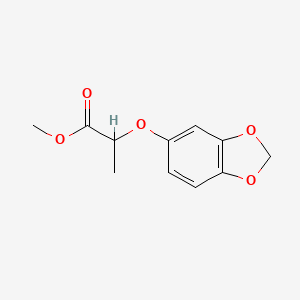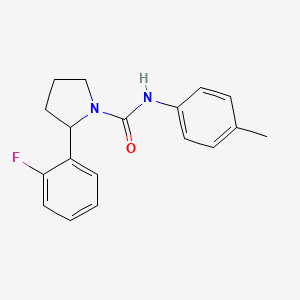![molecular formula C17H12N2O5 B6034062 2-{1-[(2-hydroxy-5-nitrophenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B6034062.png)
2-{1-[(2-hydroxy-5-nitrophenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{1-[(2-hydroxy-5-nitrophenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione, also known as HNPD, is a synthetic compound that has been of interest to the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic chemistry. HNPD is a yellow crystalline powder that has been synthesized using several methods.
Mecanismo De Acción
The mechanism of action of 2-{1-[(2-hydroxy-5-nitrophenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione involves the inhibition of various cellular processes, including DNA synthesis, cell cycle progression, and protein synthesis. 2-{1-[(2-hydroxy-5-nitrophenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione has been shown to induce cell cycle arrest at the G2/M phase and inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
2-{1-[(2-hydroxy-5-nitrophenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione has been found to exhibit various biochemical and physiological effects, including the induction of oxidative stress, the activation of caspases, and the inhibition of NF-κB signaling. 2-{1-[(2-hydroxy-5-nitrophenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione has also been shown to modulate the expression of several genes involved in cell cycle regulation, apoptosis, and DNA repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-{1-[(2-hydroxy-5-nitrophenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione in lab experiments is its relatively low toxicity compared to other anticancer agents. However, one of the limitations is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the study of 2-{1-[(2-hydroxy-5-nitrophenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione, including the development of more efficient synthesis methods, the evaluation of its potential as a drug candidate for various diseases, and the investigation of its mechanism of action at the molecular level. Additionally, the use of 2-{1-[(2-hydroxy-5-nitrophenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione in combination with other anticancer agents could be explored to enhance its therapeutic efficacy.
Métodos De Síntesis
The synthesis of 2-{1-[(2-hydroxy-5-nitrophenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione can be achieved through various methods, including the condensation of 2-hydroxy-5-nitrobenzaldehyde with 1,3-indanedione in the presence of a catalyst, such as piperidine or pyridine. Another method involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethylenediamine followed by cyclization with 1,3-indanedione in the presence of a base, such as sodium hydroxide.
Aplicaciones Científicas De Investigación
2-{1-[(2-hydroxy-5-nitrophenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione has been studied extensively for its potential applications in medicinal chemistry. It has been found to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines, including breast cancer, lung cancer, and liver cancer. 2-{1-[(2-hydroxy-5-nitrophenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione has also been shown to possess antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
3-hydroxy-2-[N-(2-hydroxy-5-nitrophenyl)-C-methylcarbonimidoyl]inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O5/c1-9(18-13-8-10(19(23)24)6-7-14(13)20)15-16(21)11-4-2-3-5-12(11)17(15)22/h2-8,20-21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUHRCOGEBLZFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=C(C=CC(=C1)[N+](=O)[O-])O)C2=C(C3=CC=CC=C3C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chloro-3-methylphenoxy)-2-methyl-N-[3-(4-morpholinyl)propyl]propanamide](/img/structure/B6033979.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-4-[(4-oxo-1,3-thiazolidin-2-ylidene)amino]benzenesulfonamide](/img/structure/B6033984.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6033988.png)

![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methylethanamine](/img/structure/B6034010.png)
![methyl 1-(3-{3-[(benzylamino)methyl]phenoxy}-2-hydroxypropyl)-4-piperidinecarboxylate](/img/structure/B6034015.png)


![(3R*,4R*)-4-[4-(2-pyridinyl)-1-piperazinyl]-1-(8-quinolinylmethyl)-3-piperidinol](/img/structure/B6034032.png)
![N-(2-fluorophenyl)-3-[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-3-piperidinyl]propanamide](/img/structure/B6034053.png)
![(4-ethynylbenzyl)({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B6034063.png)
![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B6034064.png)

![2-[(5-methyl-2-thienyl)carbonyl]-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6034075.png)